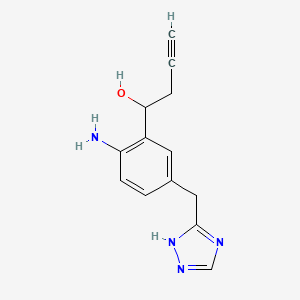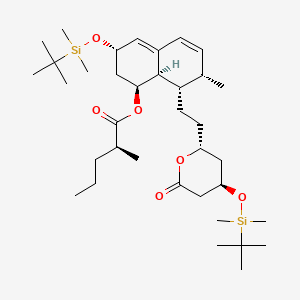
4-Hydroxy Mexiletine-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Mexiletine-d6 Hydrochloride is a deuterated analogue of 4-Hydroxy Mexiletine Hydrochloride, which is a metabolite of Mexiletine. Mexiletine is a class 1B antiarrhythmic agent used to treat ventricular arrhythmias. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Hydroxy Mexiletine-d6 Hydrochloride typically involves the deuteration of Mexiletine. The process includes the following steps:
Starting Material: The synthesis begins with 2,6-xylenol.
Deuteration: The hydrogen atoms in the molecule are replaced with deuterium atoms using deuterated reagents.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the aromatic ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes:
Bulk Deuteration: Using deuterated reagents in large quantities.
Automated Hydroxylation: Employing automated systems to introduce the hydroxyl group efficiently.
Purification: Utilizing advanced purification techniques such as crystallization and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Mexiletine-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can undergo reduction reactions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-keto Mexiletine-d6.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of various substituted Mexiletine-d6 derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy Mexiletine-d6 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the metabolic pathways of Mexiletine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Mexiletine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
4-Hydroxy Mexiletine-d6 Hydrochloride, like its parent compound Mexiletine, inhibits the inward sodium current required for the initiation and conduction of impulses in cardiac cells. This inhibition reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing arrhythmias. The deuterated form allows for detailed studies of the drug’s interaction with sodium channels and its pharmacokinetics .
Comparación Con Compuestos Similares
Similar Compounds
Mexiletine Hydrochloride: The non-deuterated form used clinically for treating arrhythmias.
4-Hydroxy Mexiletine Hydrochloride: The non-deuterated metabolite of Mexiletine.
Lidocaine: Another class 1B antiarrhythmic agent with similar pharmacological properties
Uniqueness
4-Hydroxy Mexiletine-d6 Hydrochloride is unique due to its stable isotope labeling, which provides several advantages:
Enhanced Stability: The deuterium atoms confer greater stability to the compound.
Detailed Studies: Allows for precise metabolic and pharmacokinetic studies.
Reduced Metabolic Rate: Deuterium substitution often results in a slower metabolic rate, providing longer-lasting effects.
Propiedades
Número CAS |
1330053-55-8 |
|---|---|
Fórmula molecular |
C11H18ClNO2 |
Peso molecular |
237.757 |
Nombre IUPAC |
4-(2-amino-1,1,2,3,3,3-hexadeuteriopropoxy)-3,5-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H/i3D3,6D2,9D; |
Clave InChI |
UFIVTPUSDCYBQT-VKSHDIKHSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |
Sinónimos |
4-(2-Aminopropoxy)-3,5-dimethylphenol-d6 Hydrochloride; KOE 2127CL-d6; _x000B_p-Hydroxymexiletine-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

amino}ethan-1-ol](/img/structure/B589810.png)



![disodium;3-[[2-acetamido-4-[[4-[3-acetamido-4-[(3-sulfonatophenyl)diazenyl]anilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]benzenesulfonate](/img/structure/B589818.png)


